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Compound of Interest

Compound Name: Psychotrine

Cat. No.: B1678309

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry,
and related experimental methodologies for psychotrine, a key isoquinoline alkaloid of the
ipecac family.

Introduction

Psychotrine is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a
minor alkaloid constituent found in the roots and rhizomes of Carapichea ipecacuanha
(formerly Cephaelis ipecacuanha), the primary source of ipecac, alongside the major alkaloids
emetine and cephaeline. It has also been isolated from other plant species, including
Pogonopus speciosus and Alangium salviifolium. The complex, multi-cyclic framework and
multiple stereocenters of psychotrine make it a subject of significant interest in the fields of
natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent
relatives, psychotrine has been shown to be a selective inhibitor of HIV-1 reverse
transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen
with emetine.

Chemical Structure

Psychotrine is characterized by a benzo[a]quinolizidine core linked to a 3,4-
dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl
group, and an ethyl side chain.
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e IUPAC Name: 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-
benzo[a]quinolizin-2-ylJmethyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol

e Molecular Formula: C28H3s6N204

e Molecular Weight: 464.60 g/mol

Figure 1: 2D Chemical Structure of Psychotrine. Source: PubChem CID 65380.

Stereochemistry

The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional
structure. Psychotrine possesses three chiral centers, and its specific spatial arrangement is
crucial for its chemical and biological identity.

The absolute configuration of psychotrine has been established as (2R, 3R, 11bS).
e C-2: R configuration

e C-3: R configuration
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e C-11b: S configuration

This specific stereochemistry was rigorously established through extensive chemical
degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A.
R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical
relationships within the ipecac alkaloid family. The presence of the imine functionality between
positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing
psychotrine from its saturated analogues, cephaeline and emetine, and is critical for its unique
biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.

Quantitative Data
Physicochemical Properties

The following table summarizes key physicochemical data reported for psychotrine and its
common derivatives.

Property Value | Description Citation(s)
Yellow prisms with a blue

Appearance
fluorescence (tetrahydrate).

] ] The anhydrous material sinters

Melting Point
at 120°C and melts at 128°C.
The sulfate trihydrate

Melting Point (Sulfate) decomposes at 214-217°C ,

(anhydrous).

) ) +69.3° (c=2 in alcohol, as
Optical Rotation [a]D
tetrahydrate).

Optical Rotation [a]D (Sulfate) +39.2° (in H20). ,

Sparingly soluble in water,
Solubilt ether, benzene. Freely soluble
olubili
y in chloroform, ethanol,

acetone.
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Spectroscopic Data

The following table summarizes key spectroscopic data reported for psychotrine.

Extinction
Wavelengths o o
Spectrum Type . Coefficients (€ or Citation(s)
(Amax) / Conditions

log €)
UV (in 0.1N HCI) 240 nm 13900
288 nm 5700
306 nm 6250
356 nm 6800

The specific assigned
chemical shifts for
psychotrine, as
reported by Fuijii et al.
in Chem. Pharm. Bull.
1983, 31, 2583, could
SCNMR not be retrieved with N/A
the available search
tools. The spectrum
would show 28 distinct
signals corresponding
to the aromatic,
aliphatic, methoxy,

and ethyl carbons.

Experimental Protocols
General Protocol for Isolation of Ipecac Alkaloids

This protocol is a representative method for the extraction of alkaloids from Carapichea
ipecacuanha. As psychotrine is a minor alkaloid, specific chromatographic optimization (e.g.,
preparative HPLC) would be required to isolate it in pure form from the crude extract.
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o Sample Preparation: Dried and powdered root material of C. ipecacuanha is used as the
starting source.

o Defatting (Optional): The powdered material is first extracted with a non-polar solvent like
hexane to remove fats, waxes, and other lipids.

¢ Basification and Extraction:

o The defatted plant material is moistened and treated with an alkaline solution, such as
agueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt
forms.

o The basified material is then extracted with an organic solvent like chloroform or a 70%
ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction
has been shown to be efficient.

o The process is repeated multiple times, and the organic extracts are combined.
» Acid-Base Purification:

o The combined organic extract is concentrated and then shaken with a dilute aqueous acid
(e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the agueous phase as
their water-soluble salts, while many impurities remain in the organic phase.

o The aqueous phase is separated and then basified again with ammonia or sodium
bicarbonate to precipitate the free alkaloid bases.

o The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).

e Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g.,
sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.

o Chromatographic Separation: The crude mixture containing emetine, cephaeline, and
psychotrine is subjected to column chromatography (e.g., over silica gel or alumina) or
preparative high-performance liquid chromatography (HPLC) to separate the individual
alkaloids.
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Principles of Stereochemical Determination

The absolute stereochemistry of psychotrine was determined not in a single experiment but
through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic
of mid-20th-century natural product chemistry, included:

o Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments
whose stereochemistry is either known or can be more easily determined.

o Chemical Correlation: The molecule of unknown stereochemistry (psychotrine) is
chemically converted, through reactions that do not affect the chiral centers, into a
compound of known absolute configuration, or vice-versa. The stereospecific synthesis of
(+)-O-methylpsychotrine was a key part of this work.

e Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to
correlate the sign of optical rotation with specific stereochemical features across a family of
related compounds.

o X-ray Crystallography: While more common today, this technique was used for related
compounds to unambiguously determine the three-dimensional arrangement of atoms in a
crystal, thereby establishing the absolute configuration.

The work by Battersby and colleagues successfully inter-related the stereochemistries of
emetine, cephaeline, and psychotrine, establishing the complete stereochemical map of the
ipecac family.

Visualizations
Biosynthetic Pathway of Psychotrine

The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors:
dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction
between these two molecules forms the core tetrahydroisoquinoline skeleton, which then
undergoes a series of enzymatic modifications to yield psychotrine and other related alkaloids.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Psychotrine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678309#psychotrine-chemical-structure-and-

stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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